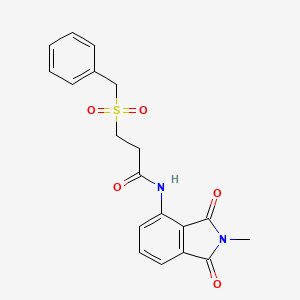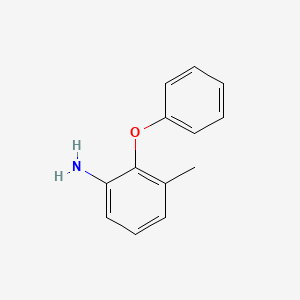
2-(2-(Thiophen-3-yl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Thiophen-3-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization for Conducting Polymers
2-(2-(Thiophen-3-yl)phenyl)acetic acid derivatives are used in the synthesis of conducting polymers. Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, synthesized via reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol, was utilized to achieve homopolymers through electrochemical and chemical polymerization techniques. Copolymers of TAPE with bithiophene or pyrrole were synthesized for use in electrochromic devices. The structure, thermal behavior, and conductivity of these polymers were extensively studied using techniques like NMR, FTIR, DSC, TGA, and SEM (Bingöl et al., 2005).
Biological Activities and Toxicity Studies
Compounds containing the thiophen-3-yl moiety have shown various biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other effects. A series of esthers of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids were synthesized, and their physical, chemical properties and acute toxicity were explored. The compounds were found to be low-toxic or practically non-toxic, indicating their potential for safe pharmaceutical applications (Salionov, 2015).
Electrochemical Sensors
The thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (TAE) is used as a monomer in conducting polymer sensors. Such sensors are designed for biological applications like DNA hybridization electrochemical sensors. These sensors utilize the conducting properties of polymers synthesized from TAE to monitor biological recognition events through changes in electrochemical signals (Cha et al., 2003).
Photovoltaic Applications
Derivatives of this compound are used in the molecular engineering of organic sensitizers for solar cell applications. Sensitizers like JK-1 and JK-2, featuring a thiophene moiety, exhibit high incident photon to current conversion efficiency. They play a critical role in the enhancement of photovoltaic performance of solar cells (Kim et al., 2006).
Antimicrobial Activity
Some thiophene-containing compounds exhibit remarkable antimicrobial activity. Compounds synthesized by reacting thiophene-2-aldehyde with other components showed promising antibacterial and antifungal activities against various strains of bacteria and fungi. This suggests the potential use of this compound derivatives in the development of new antimicrobial agents (Patel & Patel, 2017).
Orientations Futures
Thiophene derivatives, including “2-(2-(Thiophen-3-yl)phenyl)acetic acid”, have attracted attention due to their potential applications in various fields . They have shown important pharmacological activities and find large application in material science and coordination chemistry . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds .
Propriétés
IUPAC Name |
2-(2-thiophen-3-ylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)7-9-3-1-2-4-11(9)10-5-6-15-8-10/h1-6,8H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOGWDJJPKGWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)
![Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide](/img/structure/B2565910.png)
![8-((2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2565913.png)
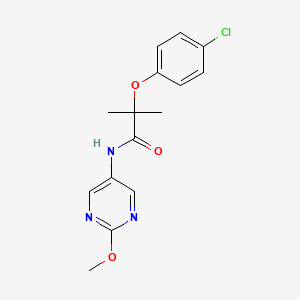
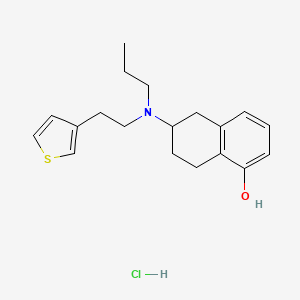


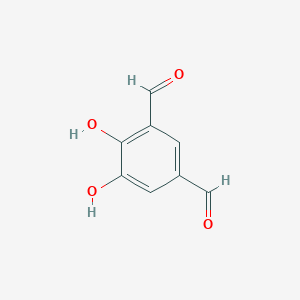

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2565921.png)
